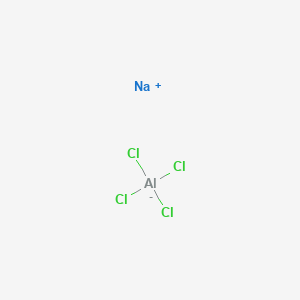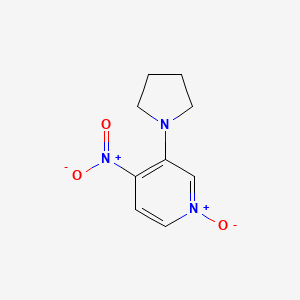
1,1-Difluoro-3-methylcyclohexane
Descripción general
Descripción
1,1-Difluoro-3-methylcyclohexane is a chemical compound with the molecular formula C7H12F2 . It is also known by its IUPAC name: 1,1-difluoro-3-methylcyclohexane . The compound’s structure consists of a cyclohexane ring with two fluorine atoms attached to one of the carbon atoms and a methyl group attached to another carbon atom. The compound’s systematic name is cyclohexane, 1,1-difluoro-3-methyl- .
Aplicaciones Científicas De Investigación
Solvent Interactions
1,1-Difluoro-3-methylcyclohexane and similar compounds play a role in solvent interactions. For instance, mixtures of chloroform and perfluoro(methylcyclohexane) have been studied for "fluorous" biphasic reactions. These mixtures exist as two separate phases at low temperatures but become a single phase at higher temperatures. This characteristic is critical for understanding solvent-solute interactions in various phases (Gerig, 2005).
Kinetic Modeling in Combustion
Methylcyclohexane, a closely related compound, has been extensively studied for its combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels. A comprehensive kinetic model of methylcyclohexane combustion was developed, which is essential for understanding the combustion process of cycloalkanes (Wang et al., 2014).
Conformational Studies
Conformational equilibration studies of cyclohexane derivatives, including difluorocyclohexane, have provided insights into the molecular structure and behavior of these compounds at different temperatures. Such studies are crucial for understanding the physical and chemical properties of cyclohexane derivatives (Glazer et al., 1972).
Radical Cation Structure
The structure and reaction of methylcyclohexane radical cations have been investigated, providing valuable insights into the electronic properties and behavior of these ions. This research is significant for understanding the chemical reactivity and stability of cyclohexane derivatives (Shiotani et al., 1988).
Propiedades
IUPAC Name |
1,1-difluoro-3-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2/c1-6-3-2-4-7(8,9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCJYCWVWYQKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567442 | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-3-methylcyclohexane | |
CAS RN |
74185-73-2 | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74185-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-3-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)


